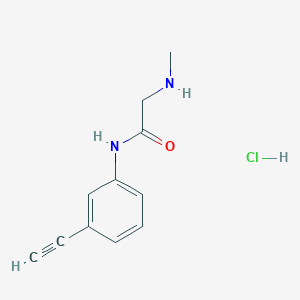
2,2-Dimethyl-1-(2-thienyl)cyclopropanecarboxylic acid
Descripción general
Descripción
2,2-Dimethyl-1-(2-thienyl)cyclopropanecarboxylic acid, also known as DMTCA, is a cyclic organic compound with a thiophene ring structure and a carboxylic acid group. It was first discovered in the late 1950s, and since then it has been used in a variety of scientific research applications. It is a versatile compound that has a wide range of applications in in vivo and in vitro studies, and it is also used in the synthesis of various pharmaceuticals.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
2,2-Dimethyl cyclopropanecarboxylic acid has been used as a leading compound due to its biological activity. It has been incorporated in the synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, with some compounds showing significant herbicidal and fungicidal activities (Tian et al., 2009).
Insecticidal Properties
This chemical has also been utilized in creating derivatives with high insecticidal activity. Specifically, novel pyrethroid derivatives obtained from 2,2-dimethyl-3-(2-methylpropenyl)-cyclopropanecarboxylic acid demonstrated significant efficacy against various pests, including mosquitoes and houseflies, without toxicity towards mammals (Ferroni et al., 2015).
Chemoenzymatic Synthesis
The compound has been a subject in chemoenzymatic synthesis studies. For instance, enantiopure geminally dimethylated cyclopropane-based C2- and pseudo-C2-symmetric diamines were synthesized using a multigram scale biotransformation process. This demonstrates its utility in producing chiral compounds for various applications (Feng et al., 2006).
Medicinal Chemistry
In medicinal chemistry, 2,2-dimethylcyclopropane carboxylic acid serves as an important intermediate. It has been synthesized via various methods, proving its relevance in the production of pharmaceuticals (Gong, 2007).
Pesticide Synthesis
The compound plays a crucial role in the synthesis of pesticides. For example, it has been used in synthesizing esters of cyclopropane carboxylic acid, known for their biological activity and efficacy in pest control (Li, 2009).
Propiedades
IUPAC Name |
2,2-dimethyl-1-thiophen-2-ylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-9(2)6-10(9,8(11)12)7-4-3-5-13-7/h3-5H,6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCZYXYIEAWQSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C2=CC=CS2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672394 | |
| Record name | 2,2-Dimethyl-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-(2-thienyl)cyclopropanecarboxylic acid | |
CAS RN |
915919-98-1 | |
| Record name | 2,2-Dimethyl-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[2-amino-2-(4-fluoro-3-methylphenyl)ethyl]carbamate](/img/structure/B1419298.png)
![tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate](/img/structure/B1419299.png)



![4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1419304.png)


![3-[(3-Chloro-4-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B1419309.png)
![5,5-Dimethyl-3-[(5-methylisoxazol-3-yl)amino]cyclohex-2-en-1-one](/img/structure/B1419310.png)


